molecular formula C12H11BrN2O2S B2397846 2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester CAS No. 1479631-46-3

2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester

Cat. No.: B2397846
CAS No.: 1479631-46-3
M. Wt: 327.2
InChI Key: FLORTMOJHTYELG-UHFFFAOYSA-N
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Description

2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a bromo-substituted aniline group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester typically involves the reaction of 3-bromoaniline with thiazole-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the bromoaniline group can form hydrogen bonds and other interactions with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloroanilino)thiazole-4-carboxylic acid ethyl ester
  • 2-(3-Methoxyanilino)thiazole-4-carboxylic acid ethyl ester
  • 2-(3-Nitroanilino)thiazole-4-carboxylic acid ethyl ester

Uniqueness

2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester is unique due to the presence of the bromo substituent on the aniline group. This bromo group can significantly influence the compound’s reactivity and biological activity. For example, the bromo substituent can enhance the compound’s ability to form halogen bonds, which can be crucial for its interaction with biological targets . Additionally, the bromo group can be selectively substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

ethyl 2-(3-bromoanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLORTMOJHTYELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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